molecular formula C3H4N4O2 B1394399 1,2,4-Oxadiazole-3-carbohydrazide CAS No. 39512-60-2

1,2,4-Oxadiazole-3-carbohydrazide

Cat. No. B1394399
CAS RN: 39512-60-2
M. Wt: 128.09 g/mol
InChI Key: LIWQGTZGNOZLBX-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole-3-carbohydrazide is a compound with the molecular weight of 128.09 . It is a powder at room temperature . The IUPAC name for this compound is 1,2,4-oxadiazole-3-carbohydrazide .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has been recognized as the key pharmacophore for broad-spectrum anti-infective or anti-microbial activities . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .


Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The InChI code for 1,2,4-oxadiazole-3-carbohydrazide is 1S/C3H4N4O2/c4-6-3 (8)2-5-1-9-7-2/h1H,4H2, (H,6,8) .


Chemical Reactions Analysis

The synthesis of 1,2,4-oxadiazoles has been recognized as the key pharmacophore for broad-spectrum anti-infective or anti-microbial activities . Oxadiazoles can be converted to other five-membered heterocycles: the use of hydrazine hydrate converts 1,3,4-oxadiazoles to triazolamines, while thiourea converts the 1,3,4-oxadiazole ring to the thiadiazole .


Physical And Chemical Properties Analysis

1,2,4-Oxadiazole-3-carbohydrazide is a powder at room temperature . It has a melting point of 112-113 degrees .

Scientific Research Applications

Antioxidant and Antitumor Activities

  • Antioxidant and Antitumor Activities : 1,2,4-Oxadiazole-3-carbohydrazide derivatives have been found to exhibit potent antioxidant and antitumor activities (El Sadek et al., 2014).

Antimicrobial and Antimalarial Activities

  • Antimicrobial and Antimalarial Activities : Derivatives of 1,2,4-oxadiazole combined with carbohydrazides have shown significant antimicrobial and antimalarial activities (Santos-Filho et al., 2005).

Agricultural Antifungal Agents

  • Agricultural Antifungal Agents : Novel 1,3,4-oxadiazole-2-carbohydrazides have shown exceptional bioactivity against various fungi and oomycetes, suggesting potential as agricultural antifungal agents (Wu et al., 2019).

Antibacterial Activities

  • Antibacterial Activities : Certain derivatives of 1,3,4-Oxadiazole have been synthesized and exhibited moderate to strong antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Future Directions

Due to the constantly growing interest in heterocyclic systems of this nature, new methods of obtaining complex structures containing oxadiazole rings are sought . These compounds could be used in the future in medicine and agriculture .

properties

IUPAC Name

1,2,4-oxadiazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-6-3(8)2-5-1-9-7-2/h1H,4H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWQGTZGNOZLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679715
Record name 1,2,4-Oxadiazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4-Oxadiazole-3-carbohydrazide

CAS RN

39512-60-2
Record name 1,2,4-Oxadiazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Liao, T Liu, Z Zhou, K Wang, S Song, Q Zhang - Dalton Transactions, 2021 - pubs.rsc.org
Energetic isomers often exhibit different properties. To understand the effect of arrangement and connection of isomers on energetic properties and sensitivity, in this study, we designed …
Number of citations: 20 pubs.rsc.org

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